1-(2-Hydroxyethyl)piperidine-3-carboxylic acid
Overview
Description
1-(2-Hydroxyethyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic amine, and is used primarily in research settings.
Mechanism of Action
Target of Action
Similar compounds in the piperidine family have been known to interact with various biological targets . For instance, ®-(-)-3-Piperidinecarboxylic acid is an inhibitor of GABA (γ-aminobutyric acid) uptake .
Mode of Action
It’s known that piperidine derivatives can interact with their targets in various ways, such as inhibiting or activating certain biochemical processes .
Biochemical Pathways
Piperidine derivatives have been implicated in a variety of biochemical pathways, depending on their specific targets .
Result of Action
The effects would likely depend on the compound’s specific targets and the nature of its interactions with these targets .
Biochemical Analysis
Biochemical Properties
1-(2-Hydroxyethyl)piperidine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain proteases and kinases, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the reaction rate .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as cyclic AMP (cAMP) and calcium ions, leading to altered gene expression and metabolic changes . These effects can result in changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit certain kinases by binding to their active sites, preventing substrate access and subsequent phosphorylation events . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade under others, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while at high doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Toxicity studies have shown that high doses can lead to organ damage and other adverse outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . The compound’s metabolism may involve oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites with distinct biological activities.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound may be actively transported across cell membranes or passively diffused, depending on its physicochemical properties.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications may direct it to particular compartments or organelles . For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethyl)piperidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the enantioselective multistage synthesis, which involves key steps such as azide reductive cyclization of aldehydes . This method allows for the formation of the piperidine ring with the desired substituents.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of efficient catalysts and optimized reaction conditions would be essential for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxyethyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or other derivatives.
Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) for esterification and carbodiimides for amide formation are frequently employed.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can be further modified for specific applications .
Scientific Research Applications
1-(2-Hydroxyethyl)piperidine-3-carboxylic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
1-Piperidineethanol:
3-Hydroxypiperidine-4-carboxylic acid: This compound has a similar carboxylic acid group but differs in the position of the hydroxyl group.
Uniqueness
1-(2-Hydroxyethyl)piperidine-3-carboxylic acid is unique due to its specific combination of functional groups, which allows for a wide range of chemical modifications and applications. Its structure provides versatility in synthetic chemistry and potential for various biological activities .
Properties
IUPAC Name |
1-(2-hydroxyethyl)piperidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c10-5-4-9-3-1-2-7(6-9)8(11)12/h7,10H,1-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKYOTBAUFASAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00611796 | |
Record name | 1-(2-Hydroxyethyl)piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00611796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856213-49-5 | |
Record name | 3-Piperidinecarboxylic acid, 1-(2-hydroxyethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=856213-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Hydroxyethyl)piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00611796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-Hydroxyethyl)-3-piperidinecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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